molecular formula C20H16N2O3 B12156204 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide

2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide

Cat. No.: B12156204
M. Wt: 332.4 g/mol
InChI Key: JVUYRSQNOUAQNH-UHFFFAOYSA-N
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Description

2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide is a synthetic small molecule based on the benzo[cd]indol-2(1H)-one (BIO) scaffold, a structure of significant interest in medicinal chemistry. This compound is intended for research purposes to investigate pathways in oncology and immunology. The benzo[cd]indol-2(1H)-one core is a recognized pharmacophore in the development of Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt) inverse agonists . RORγt is a key transcriptional regulator of T-helper 17 (Th17) cells, and its modulation is a promising strategy for targeting autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis . Furthermore, derivatives of the benzo[cd]indol-2(1H)-one scaffold have demonstrated potent biological activity in oncology research. Recent studies have shown that conjugates containing this structure can function as lysosome-targeted agents, exhibiting anti-metastatic activity in models of hepatocellular carcinoma by inducing autophagy and apoptosis . The specific molecular architecture of this compound, which incorporates a 2-methoxybenzamide group, is designed to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for relevant biological targets. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

2-methoxy-N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]benzamide

InChI

InChI=1S/C20H16N2O3/c1-25-17-8-3-2-5-14(17)19(23)21-11-12-9-10-16-18-13(12)6-4-7-15(18)20(24)22-16/h2-10H,11H2,1H3,(H,21,23)(H,22,24)

InChI Key

JVUYRSQNOUAQNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=C3C=CC=C4C3=C(C=C2)NC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxybenzoic acid with an appropriate indole derivative under acidic conditions to form the desired product . The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at Position 6 Core Modification Biological Activity (IC₅₀) Reference
2-Methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide (Target) N-(Benzamide)-CH₂- (2-methoxy substitution) Benzo[cd]indole lactam Not reported N/A
N-(5-Aminonaphthalen-1-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4a) Sulfonamide-linked naphthylamine Benzo[cd]indole lactam + sulfonamide TNF-α inhibition: ~10 µM
N-(1H-Indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4e) Sulfonamide-linked indole Benzo[cd]indole lactam + sulfonamide TNF-α inhibition: 3.0 µM
S10 (Optimized TNF-α inhibitor) Sulfonamide with biphenyl substitution Benzo[cd]indole lactam + sulfonamide TNF-α inhibition: 19.1 µM
Methyl 1-(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)piperidine-4-carboxylate Piperidine-4-carboxylate Benzo[cd]indole lactam + ester Not reported

Key Observations:

Substituent Chemistry :

  • The target compound replaces the sulfonamide group common in analogs (e.g., 4a, 4e, S10) with a benzamide moiety. This substitution may alter solubility, bioavailability, and target engagement. Sulfonamides often exhibit strong hydrogen-bonding interactions with proteins, while benzamides may prioritize lipophilic interactions .
  • The 2-methoxy group on the benzamide could enhance metabolic stability compared to unsubstituted benzamides or sulfonamides .

Synthetic Routes: Sulfonamide derivatives (e.g., 4a, 4e) are synthesized via sulfonyl chloride intermediates (e.g., compound 3 in ), followed by nucleophilic substitution with amines . The target compound likely employs a coupling reaction between a 2-methoxybenzoyl chloride and the 6-aminomethyl-benzo[cd]indole intermediate, analogous to methods described for related benzamides .

Biological Activity :

  • Sulfonamide derivatives (e.g., 4e, S10) demonstrate potent TNF-α inhibition, with IC₅₀ values as low as 3.0 µM . The target compound’s benzamide group may shift activity toward other targets (e.g., kinases or epigenetic regulators) or modulate TNF-α affinity.
  • Phosphate-bearing analogs (e.g., compounds 26, 27 in ) exhibit improved aqueous solubility but reduced membrane permeability, highlighting a trade-off absent in the target compound .

Functional Analogues in Drug Development

  • BTK Inhibitors: Europium-patented BTK inhibitors (e.g., (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide) share the 2-methoxybenzamide motif but lack the benzo[cd]indole core, underscoring the pharmacophoric importance of the methoxy group in kinase binding .

Biological Activity

2-Methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide is a complex organic compound with the molecular formula C20H16N2O3C_{20}H_{16}N_{2}O_{3} and a molecular weight of 332.4 g/mol. This compound features a unique structure characterized by a methoxy group, a benzamide moiety, and an indole derivative, making it an interesting candidate for various biological applications.

Biological Activity

Potential Therapeutic Applications:
Research indicates that compounds similar to 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide exhibit significant biological activities, particularly in the realm of cancer therapy. The compound's ability to interact with various biological targets suggests its potential as an anticancer agent.

Mechanisms of Action:
Preliminary studies have shown that compounds within this class may inhibit key enzymes or receptors involved in disease progression. For instance, interactions with lysosomal pathways have been highlighted as promising for cancer treatment due to their roles in autophagy and apoptosis induction .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-Methoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamideAcetamide group instead of benzamideSlightly different pharmacological properties
2-Methoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)propionamidePropionamide groupVariations in solubility and reactivity
N-(4-bromo-phenyl)-N-(5-methylisoxazole)acetamideDifferent aromatic substitutionsPotential for distinct biological activity

The unique substitution pattern of 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide distinguishes it from related compounds, enhancing its chemical and biological properties.

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of benzo[cd]indole derivatives as potential therapeutic agents. A notable study demonstrated that derivatives similar to 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide exhibited potent inhibitory activity against hepatocellular carcinoma migration both in vitro and in vivo . The mechanism involved targeting lysosomes, leading to autophagy and apoptosis .

Key Findings:

  • Autophagy and Apoptosis Induction: Compounds similar to 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide have been shown to induce autophagy and apoptosis through lysosome-mediated pathways.
  • Binding Affinity Studies: Interaction studies indicate that this compound may bind effectively to specific receptors or enzymes crucial for cancer cell survival and proliferation.
  • In Vivo Efficacy: Animal models have demonstrated the compound's potential in reducing tumor growth and metastasis, highlighting its therapeutic promise .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide, and what reaction conditions optimize yield and purity?

  • Answer : The synthesis typically involves multi-step organic reactions, including sulfonamide coupling and functionalization of the benzo[cd]indole core. For example, trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) facilitates sulfonamide bond formation under inert atmospheres to prevent side reactions. Purification via silica gel column chromatography and characterization by 1H^1H-NMR and ESI-MS ensures product integrity . Solvent selection (e.g., DMF for polar intermediates) and controlled temperatures (0–25°C) are critical for yield optimization.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Answer : Structural elucidation relies on 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm connectivity and purity. For crystallographic analysis, SHELX software (e.g., SHELXL for refinement) resolves complex hydrogen-bonding networks and π-π stacking interactions in the solid state. Single-crystal X-ray diffraction (SC-XRD) is employed to determine the three-dimensional conformation, with data collection at low temperatures (e.g., 100 K) to minimize thermal disorder .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software mitigate these issues?

  • Answer : Challenges include twinning, weak diffraction, and disorder in flexible substituents (e.g., methoxy groups). SHELXTL (Bruker AXS version) enables robust refinement of high-resolution data through iterative least-squares cycles and anisotropic displacement parameter modeling. For macromolecular applications, SHELXPRO interfaces with density modification tools to resolve phase ambiguities in low-symmetry space groups .

Q. How does the compound interact with BET bromodomains, and what in vitro assays validate its inhibitory activity?

  • Answer : The benzo[cd]indole moiety engages BET proteins (e.g., BRD4) via hydrophobic interactions with the acetyl-lysine binding pocket. Competitive fluorescence polarization (FP) assays using fluorescently tagged histone peptides quantify binding affinity (IC₅₀). Dose-response studies in cancer cell lines (e.g., MV4-11 leukemia) assess antiproliferative effects, with Western blotting confirming downregulation of c-MYC and BCL2 .

Q. How do structural modifications (e.g., sulfonamide vs. benzamide substituents) influence the compound’s pharmacokinetic properties?

  • Answer : Sulfonamide derivatives exhibit enhanced aqueous solubility due to hydrogen-bonding capacity, while benzamide analogs show improved metabolic stability. In vitro ADME assays (e.g., microsomal stability in liver S9 fractions) and LogP measurements (via HPLC) guide optimization. For example, replacing the methoxy group with a fluorine atom reduces CYP450-mediated oxidation, as validated by LC-MS metabolite profiling .

Methodological Considerations

Q. What experimental strategies address contradictions in biological activity data across structurally similar analogs?

  • Answer : Discrepancies may arise from assay variability (e.g., cell permeability differences). Orthogonal validation using SPR (surface plasmon resonance) for binding kinetics and CRISPR-mediated target knockout cells clarifies structure-activity relationships (SAR). Meta-analysis of dose-response curves (e.g., Hill slopes) identifies outliers due to compound aggregation or off-target effects .

Q. How can computational tools predict the compound’s binding modes to understudied epigenetic targets?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions with targets like RORγ or HDACs. Virtual screening of the ZINC15 database identifies analogs with improved steric complementarity. Free energy perturbation (FEP) calculations quantify ΔΔG values for mutagenesis studies .

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